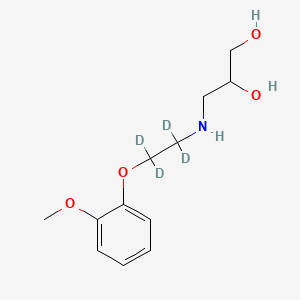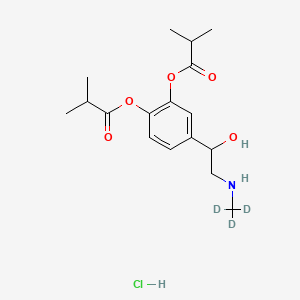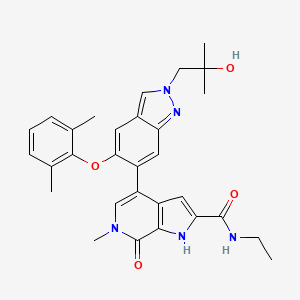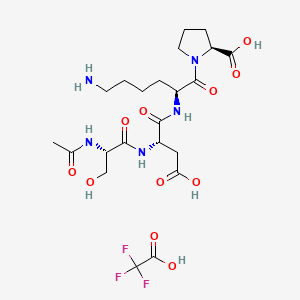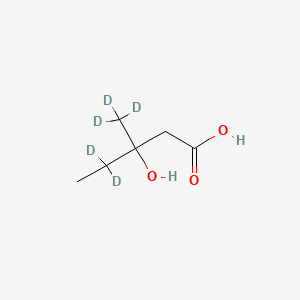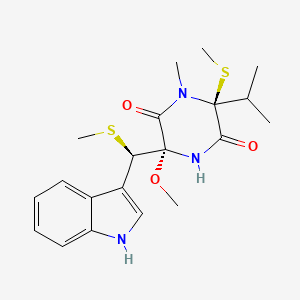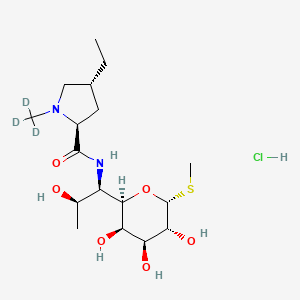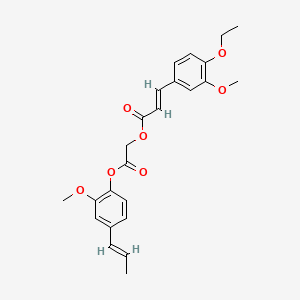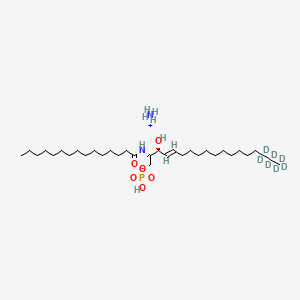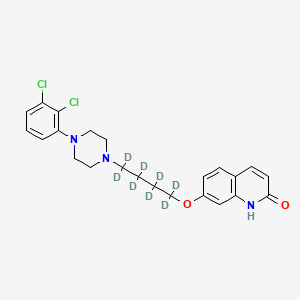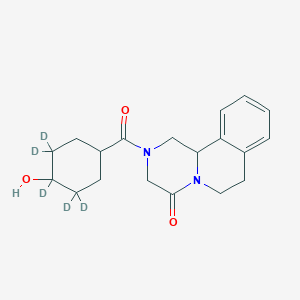
Acetylcysteine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylcysteine-15N, also known as N-Acetylcysteine-15N, is a stable isotope-labeled compound. It is a derivative of acetylcysteine, where the nitrogen atom is replaced with the isotope nitrogen-15. Acetylcysteine itself is a well-known mucolytic agent that reduces the viscosity of mucus and is used in various medical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine-15N involves the incorporation of nitrogen-15 into the acetylcysteine molecule. This can be achieved through a series of chemical reactions starting from cysteine labeled with nitrogen-15. The process typically involves acetylation of the nitrogen-15 labeled cysteine to form this compound. The reaction conditions often include the use of acetic anhydride and a suitable solvent under controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylcysteine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Acetylcysteine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of acetylcysteine metabolism.
Biology: Employed in studies involving oxidative stress and cellular protection due to its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in conditions like acetaminophen overdose, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Acetylcysteine-15N exerts its effects primarily through its role as a precursor to cysteine, which is a critical component of glutathione. Glutathione is a major antioxidant in the body that helps neutralize reactive oxygen species (ROS) and maintain redox balance. This compound also prevents ferroptosis by neutralizing toxic lipids generated by the activity of 5-lipoxygenases .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: The non-labeled version of acetylcysteine.
L-Cysteine: The amino acid precursor to acetylcysteine.
Glutathione: A tripeptide that includes cysteine and plays a crucial role in cellular antioxidant defense
Uniqueness
Acetylcysteine-15N is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where tracing and quantification of metabolic pathways are required. This labeling allows for more precise and accurate studies compared to its non-labeled counterparts .
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
(2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i6+1 |
InChI Key |
PWKSKIMOESPYIA-JGTYJTGKSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


